4,5-Dimethyl-2H-1,2,3-triazole 4,5-Dimethyl-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 42964-73-8
VCID: VC18639243
InChI: InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7)
SMILES:
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol

4,5-Dimethyl-2H-1,2,3-triazole

CAS No.: 42964-73-8

Cat. No.: VC18639243

Molecular Formula: C4H7N3

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2H-1,2,3-triazole - 42964-73-8

Specification

CAS No. 42964-73-8
Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
IUPAC Name 4,5-dimethyl-2H-triazole
Standard InChI InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7)
Standard InChI Key VALUMXGSLBMNES-UHFFFAOYSA-N
Canonical SMILES CC1=NNN=C1C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,3-triazole ring, a planar aromatic system with three nitrogen atoms. Methyl groups at positions 4 and 5 introduce steric and electronic modifications that influence reactivity and interactions. The 2H tautomer is stabilized in solution, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallography data . Key structural descriptors include:

  • IUPAC Name: 4,5-Dimethyl-2H-1,2,3-triazole

  • SMILES: CC1=NNN=C1C

  • InChI Key: VALUMXGSLBMNES-UHFFFAOYSA-N .

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (XLogP3=0.4\text{XLogP3} = 0.4) and high aqueous solubility due to hydrogen-bonding capacity (1 donor, 2 acceptors) . Its exact mass is 97.06400 Da, and it lacks rotatable bonds, contributing to conformational rigidity . Thermal stability data remain limited, but analogous triazoles typically decompose above 200°C .

Table 1: Physicochemical Properties of 4,5-Dimethyl-2H-1,2,3-Triazole

PropertyValueSource
Molecular Weight97.12 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
XLogP30.4
Topological Polar Surface41.6 Ų

Synthesis and Reactivity

Classical Methods

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. For 4,5-disubstituted derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselectivity. A modified approach involves alkylation of pre-formed triazoles:

  • Step 1: 4,5-Dibromo-1H-1,2,3-triazole is treated with iodomethane in dimethylformamide (DMF) with potassium carbonate as a base .

  • Step 2: Regioselective methylation at N-2 yields 4,5-dimethyl-2H-1,2,3-triazole with 61.2% efficiency .

Computational Insights

Density functional theory (DFT) studies predict preferential alkylation at N-2 due to lower energy barriers for 2H-tautomers . Solvent effects (e.g., DMSO) stabilize intermediates, enhancing yield .

Biological Activities and Mechanisms

Immunomodulatory Effects

Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, has been reported. Derivatives like 3i and 4k showed IC50_{50} values of 92–94 nM in enzymatic assays and restored T-cell proliferation in vitro .

Antimicrobial Activity

While direct data on 4,5-dimethyl-2H-1,2,3-triazole are sparse, structurally similar 1,2,3-triazoles inhibit bacterial efflux pumps and fungal lanosterol demethylase .

Applications in Drug Development

Tubulin-Targeting Agents

The compound’s rigidity and hydrogen-bonding capacity make it a scaffold for antimitotic drugs. Analogues with piperazine substitutions show enhanced solubility and brain penetration .

IDO1 Inhibitors

4,5-Disubstituted triazoles are being optimized for oral bioavailability in immunotherapies. In vivo studies in Swiss albino mice demonstrated 79–96% tumor growth inhibition .

Future Directions

  • Structure-Activity Relationships: Systematic modifications at N-2 and C-5 could enhance potency against drug-resistant cancers.

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may synergize immunotherapeutic effects .

  • Green Synthesis: Developing solvent-free cycloadditions using biodegradable catalysts .

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